2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide
Description
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide (CAS: 486994-18-7) is a brominated acetamide derivative featuring a complex aromatic ether backbone. Its molecular formula is C₂₂H₁₈BrNO₄, with a molecular weight of 440.29 g/mol . The compound is characterized by a phenoxy ring substituted with bromo (Br), formyl (CHO), and methoxy (OCH₃) groups at positions 5, 4, and 2, respectively.
This compound is typically synthesized via multi-step reactions involving chloroacetylation of diphenylamine to form 2-chloro-N,N-diphenylacetamide, followed by nucleophilic substitution with a substituted phenol derivative (e.g., 5-bromo-4-formyl-2-methoxyphenol) under basic conditions . Its structural complexity suggests applications in medicinal chemistry, particularly as a precursor for Schiff base formation or antimicrobial agents .
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4/c1-27-20-12-16(14-25)19(23)13-21(20)28-15-22(26)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJWDMZORCFHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide typically involves multiple steps:
Formylation: The formyl group is introduced via formylation reactions, often using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Methoxylation: The methoxy group is added through methylation reactions, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Amidation: The final step involves the formation of the diphenylacetamide moiety through amidation reactions, where the phenoxy compound is reacted with diphenylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KCN in aqueous ethanol.
Major Products Formed
Oxidation: 2-(5-carboxy-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide.
Reduction: 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)-N,N-diphenylacetamide.
Substitution: 2-(5-methoxy-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide.
Scientific Research Applications
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- The bromo and formyl groups in the target compound enhance molecular weight and polarity compared to simpler analogues like N,N-diphenylacetamide. These groups may also improve binding to biological targets via halogen bonds or Schiff base formation .
Reactivity and Functionalization
- Schiff Base Formation: The formyl group enables condensation with amines to form Schiff bases, a trait shared with 2-(4-formylphenoxy)-N,N-diphenylacetamide. Such derivatives have shown antimicrobial activity (e.g., compounds A1, A5, A7 in ).
Antimicrobial Activity
- Diphenylamine derivatives exhibit variable antibacterial activity depending on substituents. For example, 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) showed significant activity against Gram-positive bacteria, attributed to the hydrazine linker and aromatic groups .
Crystallographic and Spectroscopic Data
- N,N-Diphenylacetamide has a well-characterized crystal structure (monoclinic, space group P2₁/c) with planar acetamide groups and dihedral angles between phenyl rings . The target compound’s bulkier phenoxy substituents likely distort this planarity, affecting packing efficiency and melting point.
- Spectroscopy: Similar compounds show diagnostic peaks in ¹H NMR (e.g., δ 2.43 ppm for acetamide CH₃ in N,N-diphenylacetamide ). The target compound’s formyl proton is expected near δ 9.8–10.2 ppm .
Biological Activity
The compound 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is a derivative of diphenylacetamide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a bromo substituent, a methoxy group, and a phenoxy linkage, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of diphenylacetamide have been tested against various bacterial and fungal strains. The following table summarizes the antimicrobial activity of selected derivatives:
| Compound | Bacterial Strains Tested | Antimicrobial Activity |
|---|---|---|
| A1 | E. coli, B. subtilis | Significant Inhibition |
| A2 | S. aureus | Moderate Inhibition |
| A3 | P. aeruginosa | Mild Inhibition |
In a study involving diphenylacetamide derivatives, compounds similar to this compound were found to have promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably, the compound's ability to inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) has been documented.
Case Study: MCF7 Cell Line
A study evaluated the cytotoxic effects of various diphenylacetamide derivatives on MCF7 cells using the Sulforhodamine B (SRB) assay. The findings indicated that:
- Compound A (structurally similar to our compound) exhibited an IC50 value of 15 µM, indicating significant cytotoxicity.
- Mechanism of Action : The compound interfered with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to tubulin at the colchicine site, disrupting microtubule polymerization .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide?
Answer: A common approach involves nucleophilic substitution and condensation reactions. For example:
- Step 1: React a brominated phenolic precursor (e.g., 5-bromo-4-formyl-2-methoxyphenol) with chloroacetyl chloride in toluene under reflux (4–6 hours) to form the acetamide intermediate .
- Step 2: Introduce diphenylamine via a coupling agent (e.g., DCC or EDC) in anhydrous DMF at room temperature, monitored by TLC for completion .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~60–75%) requires strict control of stoichiometry and moisture-free conditions .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Answer: A multi-technique approach is recommended:
- X-ray crystallography: Resolve the crystal structure using programs like SHELXL for precise bond-length/angle analysis .
- Spectroscopy:
- NMR: and NMR to confirm substituent positions (e.g., bromo, formyl groups).
- IR: Detect functional groups (C=O stretch at ~1680–1720 cm, C-Br at ~550–600 cm) .
- Mass spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H] ~507.2 g/mol) .
Q. What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods due to potential inhalation risks of brominated intermediates .
- Waste disposal: Collect halogenated byproducts in designated containers for hazardous waste .
Advanced Research Questions
Q. How can substituent modifications (e.g., bromo, formyl, methoxy) influence the compound’s pharmacological activity?
Answer:
- Bromo group: Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., COX-2 in analgesic studies) .
- Formyl group: Acts as a reactive site for Schiff base formation, enabling conjugation with amino-containing biomolecules for targeted drug delivery .
- Methoxy group: Modulates electronic effects, potentially reducing metabolic degradation by cytochrome P450 enzymes .
Methodology: Compare bioactivity (e.g., IC values) of derivatives in enzyme inhibition assays (e.g., COX-1/COX-2) .
Q. What experimental strategies can resolve contradictions in bioactivity data across studies?
Answer:
- Assay standardization: Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and positive controls (e.g., indomethacin).
- Structural validation: Reconfirm compound purity via HPLC (>95%) to rule out impurity-driven artifacts .
- Computational docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding stability in target proteins .
Q. How can crystallographic fragment screening improve understanding of its mechanism of action?
Answer:
- Fragment library screening: Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) to identify binding hotspots .
- Data collection: Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<2.0 Å) diffraction data.
- Analysis: Refine structures with Phenix or SHELX to map interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
Q. What process engineering approaches optimize scalability without compromising yield?
Answer:
- Continuous flow chemistry: Reduces reaction time and improves reproducibility for steps like bromination .
- Membrane separation: Purify intermediates using nanofiltration (MWCO ~300–500 Da) to remove unreacted reagents .
- In-line analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How can impurity profiling ensure reliability in pharmacological studies?
Answer:
- HPLC-MS: Detect and quantify impurities (e.g., de-brominated byproducts) using a C18 column (gradient: 10–90% acetonitrile/water) .
- Thresholds: Follow ICH guidelines (impurity limits ≤0.15% for unknown impurities) .
- Stability studies: Accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways .
Q. What in silico tools predict the compound’s ADMET properties?
Answer:
- Software: SwissADME or ADMETlab 2.0 to estimate parameters:
- Absorption: High Caco-2 permeability (LogP ~3.5).
- Toxicity: Ames test prediction for mutagenicity .
- Validation: Cross-check predictions with in vitro hepatocyte assays for metabolic stability .
Q. How do steric and electronic effects of the phenoxy group impact reactivity in further derivatization?
Answer:
- Steric hindrance: The methoxy group at position 2 reduces accessibility for nucleophilic attack, requiring bulky catalysts (e.g., Pd(OAc)/XPhos for Suzuki couplings) .
- Electronic effects: Electron-withdrawing bromo and formyl groups activate the phenyl ring for electrophilic substitutions (e.g., nitration at position 4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
